L-mannaric acid

Description

IUPAC Systematic Naming

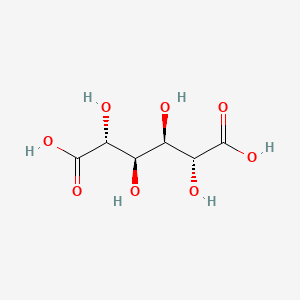

The systematic nomenclature of L-mannaric acid follows established International Union of Pure and Applied Chemistry guidelines for carbohydrate derivatives. The complete IUPAC name is designated as (2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanedioic acid, which precisely describes the stereochemical configuration at each chiral center. This systematic name indicates the presence of four hydroxyl groups attached to carbons 2, 3, 4, and 5, with each stereocenter exhibiting the R configuration. The terminal carbon atoms bear carboxylic acid functional groups, establishing the compound as a hexanedioic acid derivative.

The stereochemical descriptors in the IUPAC name reflect the absolute configuration determined according to Cahn-Ingold-Prelog priority rules. The designation of R configuration at positions 2, 3, 4, and 5 distinguishes this compound from its enantiomer, D-mannaric acid, which would exhibit S configuration at these positions. This systematic approach to nomenclature ensures unambiguous identification of the compound across scientific literature and chemical databases.

Common Synonyms and Trivial Names

This compound is recognized by several alternative names within chemical literature and databases. The most commonly encountered synonym is simply "this compound," which indicates the stereochemical relationship to its parent sugar mannose. Additional chemical database identifiers include CHEBI:21359 in the Chemical Entities of Biological Interest database and the unique identifier G85800UH in glycochemical nomenclature systems.

The compound appears in various chemical registries under different numerical identifiers, including SCHEMBL77363 in chemical structure databases and Q27109395 in Wikidata chemical entries. In some European chemical literature, the compound may be referred to by its German name "L-Mannarsäure" or French designation "Acide L-mannarique". The term "Zuckersaure" represents an older German terminology occasionally found in historical chemical literature.

| Common Name | Database/Registry | Identifier |

|---|---|---|

| This compound | IUPAC | Primary name |

| Zuckersaure | Historical literature | Traditional German |

| CHEBI:21359 | ChEBI Database | Systematic ID |

| G85800UH | GlyTouCan | Glycan registry |

| Q27109395 | Wikidata | Knowledge base |

Taxonomic Classification Within Sugar Acids

This compound occupies a specific position within the hierarchical classification of sugar acids as established by chemical taxonomy systems. The compound belongs to the broad category of organic oxygen compounds, specifically classified under organooxygen compounds. Within this classification, it falls under the subcategory of carbohydrates and carbohydrate conjugates, representing the oxidized derivatives of simple sugars.

More specifically, this compound is categorized as a sugar acid derivative, distinguishing it from unmodified carbohydrates through the presence of carboxylic acid functional groups. The compound represents a member of the aldaric acid subclass, characterized by the oxidation of both terminal carbon atoms to carboxylic acid functionalities. This classification places this compound alongside other dicarboxylic sugar acids such as glucaric acid, galactaric acid, and its enantiomer D-mannaric acid.

The aldaric acid classification system recognizes these compounds as sugar acids with the general formula HO₂C-(CHOH)ₙ-CO₂H, where n represents the number of interior carbon atoms bearing hydroxyl groups. For this compound, n equals 4, establishing it as a hexaric acid derivative with four internal hydroxylated carbons.

Relationship to D-Mannaric Acid and Other Aldaric Acids

The relationship between this compound and its stereochemical relatives reveals fundamental principles of carbohydrate chemistry and stereoisomerism. This compound serves as the direct enantiomer of D-mannaric acid, with both compounds sharing identical molecular formulas and connectivity but exhibiting opposite configurations at all chiral centers. This enantiomeric relationship establishes this compound as the mirror image of D-mannaric acid, with corresponding optical rotation properties of equal magnitude but opposite sign.

The formation of aldaric acids through oxidation processes demonstrates unique stereochemical phenomena not observed in their parent aldose sugars. While D-mannose and L-mannose represent distinct enantiomers with different chemical and biological properties, their respective aldaric acid derivatives maintain clear enantiomeric relationships. This preservation of stereochemical information through oxidation processes makes aldaric acids valuable for studying carbohydrate stereochemistry and configuration determination.

Within the broader family of aldaric acids, this compound shares structural similarities with other six-carbon dicarboxylic acids such as glucaric acid, galactaric acid, and allaric acid. These compounds differ in the stereochemical arrangement of their hydroxyl groups while maintaining the same basic carbon skeleton and functional group arrangement. The nomenclature system for aldaric acids follows the convention of replacing the "-ose" suffix of the parent aldose with "-aric acid," thus connecting this compound directly to L-mannose as its precursor sugar.

Some aldaric acids exhibit unique properties as meso compounds, where internal symmetry eliminates optical activity despite the presence of multiple chiral centers. However, this compound does not exhibit meso characteristics due to the absence of internal symmetry planes in its molecular structure. This distinguishes it from compounds such as galactaric acid, which exists as a meso form and demonstrates no optical rotation despite containing four chiral centers.

Properties

Molecular Formula |

C6H10O8 |

|---|---|

Molecular Weight |

210.14 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4-/m1/s1 |

InChI Key |

DSLZVSRJTYRBFB-ZNIBRBMXSA-N |

SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Isomeric SMILES |

[C@@H]([C@H]([C@H](C(=O)O)O)O)([C@H](C(=O)O)O)O |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

HIV Protease Inhibitors

One of the most significant applications of L-mannaric acid is in the development of potent inhibitors for the human immunodeficiency virus (HIV) protease. Research has shown that derivatives of this compound can be synthesized into bis-O-benzylated compounds that exhibit high inhibitory activity against HIV protease. For instance, a study demonstrated that specific derivatives achieved an inhibition constant (Ki) as low as 0.2 nM, indicating their potential as effective therapeutic agents against HIV .

The binding mode of these inhibitors has been elucidated through X-ray crystallography, revealing critical interactions with the HIV protease backbone that enhance their potency. This advancement highlights this compound's role as a valuable scaffold in drug design, particularly for antiviral therapies.

Polymer Science

Synthesis of Polyamides

This compound has been utilized as a monomer for synthesizing polyamides, which are important materials in various applications including drug delivery systems and biodegradable plastics. Research indicates that polyamides derived from this compound exhibit favorable biocompatibility and mechanical properties, making them suitable candidates for biomedical applications .

A notable study focused on the preparation of polyhydroxypolyamides using this compound in combination with diamines. The resulting polymers displayed chiral and stereoregular configurations due to the inherent chirality of this compound, which can influence their physical properties and interactions with biological systems .

Drug Delivery Systems

This compound-based polymers have been explored for their potential as drug delivery carriers. These polymers can form viral-like complexes with plasmid DNA, facilitating efficient gene transport into cells without significant cytotoxicity . The presence of hydroxy groups in this compound enhances the binding affinity to nucleic acids, thereby improving transport efficiency compared to traditional carriers like polyethylene imines.

Environmental Applications

Metal Chelation and Remediation

The chelating properties of this compound have been investigated for environmental applications, particularly in metal ion removal from contaminated water sources. Studies have shown that this compound can effectively bind to various metal ions, facilitating their extraction from polluted environments . This property is crucial for developing sustainable methods for environmental cleanup and remediation.

Additionally, coordination polymers derived from this compound have been synthesized for use in metal-organic frameworks (MOFs), which can selectively capture and remove pollutants from water . The versatility of this compound in forming stable complexes with metals underscores its potential utility in environmental science.

Summary Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of HIV protease inhibitors | Potent inhibitors with Ki values as low as 0.2 nM; structural insights from X-ray crystallography |

| Polymer Science | Synthesis of polyamides for drug delivery and biodegradable materials | Biocompatible polymers; chiral configurations enhance interactions with biological systems |

| Environmental Applications | Metal chelation and remediation techniques | Effective binding to metal ions; potential use in sustainable environmental cleanup strategies |

Comparison with Similar Compounds

Stereoisomeric Hexaric Acids: L-Idaric Acid

L-Idaric acid [(2S,3R,4R,5S)-hexaric acid] is a stereoisomer of L-mannaric acid, differing in configuration at C-2 and C-3. While both share applications in symmetric inhibitor design, L-idaric acid derivatives exhibit reduced potency due to altered binding interactions with the HIV-1 protease active site. For instance, modifying the hydroxyl groups at C-3 and C-4 in this compound analogs significantly impacts antiviral activity, whereas similar modifications in L-idaric acid derivatives result in weaker inhibition (IC50 values >100 nM) .

Table 1: Comparison of this compound and L-Idaric Acid

Other Hexaric Acids: D-Glucaric Acid and Meso-Xylaric Acid

- D-Glucaric Acid : Unlike this compound, D-glucaric acid lacks C2 symmetry, leading to stereorandom polymers when used in polyamide synthesis. This limits its utility in applications requiring structural regularity, such as high-performance materials .

- Meso-Xylaric Acid : This five-carbon aldaric acid is symmetric (meso-form) but shorter in chain length. It is primarily used in biodegradable polymers, contrasting with this compound’s pharmaceutical focus .

Table 2: Hexaric Acids in Material Science vs. Pharmaceuticals

| Compound | Symmetry | Key Application | Notable Property |

|---|---|---|---|

| This compound | C2-symmetric | HIV-1 protease inhibitors | High binding affinity (Ki <1 nM) |

| D-Glucaric Acid | Non-symmetric | Bio-based polymers | Stereorandom polymerization |

| Meso-Xylaric Acid | Meso-symmetric | Biodegradable materials | Short carbon chain, flexibility |

Traditional HIV-1 Protease Inhibitors

Licensed protease inhibitors like indinavir (Ki = 0.5–2 nM) and ritonavir (Ki = 0.02–0.1 nM) compete with this compound derivatives in potency. However, this compound-based inhibitors offer advantages:

Preparation Methods

Historical Context and Traditional Methodology

The nitric acid oxidation of aldoses to aldaric acids has been a cornerstone of carbohydrate chemistry since Haworth's 1944 synthesis of D-mannaric acid. For L-mannaric acid, the analogous process involves oxidizing L-mannose under controlled nitric acid conditions. Historically, this method faced challenges due to the scarcity of L-mannose, which is less abundant than its D-enantiomer. The reaction proceeds via the oxidation of both the aldehyde and primary alcohol groups to carboxylic acids, yielding this compound as a dilactone or salt.

Reaction Mechanism and Optimization

Nitric acid acts as a potent oxidant, converting L-mannose to this compound through intermediate gem-diol and ketone formations. Critical parameters include:

-

Temperature : Maintained at 44–48°C to prevent over-oxidation.

-

Acid Concentration : 60–70% nitric acid ensures complete oxidation without degrading the product.

In a modified protocol using a Mettler Toledo RC-1 Labmax reactor, researchers achieved 52% yield of N,N'-dimethyl-L-mannaramide, a stable derivative facilitating crystallization. This system allows real-time monitoring via GC-MS and ion chromatography, ensuring reaction completion.

Hydrolysis of this compound Derivatives

Isolation from L-Mannuronic Lactone

L-Mannuronic lactone, a precursor to this compound, can be derived from alginic acid hydrolysis. Frush and Isbell's method involves treating alginic acid with concentrated sulfuric acid, followed by dilute acid hydrolysis and lactone crystallization.

Procedure and Yield

-

Alginic Acid Preparation : Algin is treated with hydrochloric acid to yield alginic acid.

-

Hydrolysis : Concentrated sulfuric acid (18%) at 100°C for 8 hours hydrolyzes alginic acid to mannuronic acid.

-

Lactone Formation : The hydrolyzate is neutralized, filtered, and evaporated to crystallize L-mannuronic lactone (25–30% yield).

-

Lactone Hydrolysis : The lactone is hydrolyzed in aqueous NaOH to yield this compound.

This method avoids intermediate salt isolation, streamlining production but requiring careful pH control to prevent epimerization.

Catalytic Oxidation Using Modern Reactor Systems

Controlled Nitric Acid Oxidation

A patented method (US9162959B2) enhances yield and safety by combining nitric acid with oxygen under pressure in a closed reactor. Key advancements include:

Industrial Applications

This method achieves 65–70% yield for this compound when applied to L-mannitol, a more accessible starting material than L-mannose. The table below compares traditional and catalytic methods:

| Parameter | Traditional Method | Catalytic Method |

|---|---|---|

| Starting Material | L-Mannose | L-Mannitol |

| Temperature (°C) | 44–48 | 40–50 |

| Reaction Time (hours) | 6–8 | 4–6 |

| Yield (%) | 52 | 65–70 |

Synthesis from L-Mannonic Acid γ-Lactone

Stepwise Oxidation of L-Mannitol

L-Mannitol, obtained via lithium borohydride reduction of L-mannonic acid γ-lactone, serves as a precursor. The synthesis involves:

-

Protection : Primary hydroxyl groups are silylated using t-butylchlorodimethyl silane.

-

Oxidation : Protected L-mannitol is oxidized with nitric acid to this compound.

-

Deprotection : Acidic hydrolysis removes silyl groups, yielding pure this compound.

This route achieves 45–50% yield, with purity confirmed via NMR and X-ray crystallography.

Applications in Pharmaceutical Synthesis

HIV-1 Protease Inhibitors

This compound's C2 symmetry makes it ideal for peptidomimetic scaffolds. Alterman et al. synthesized inhibitors by bis-O-benzylating this compound at C-2 and C-5, followed by coupling with amino acids. Compound 28 () demonstrated enhanced potency via hydrogen bonding with Gly 48/148 in HIV protease .

Q & A

Q. What are the key structural characteristics of L-mannaric acid, and how do they influence its reactivity in synthetic chemistry?

this compound is a meso aldaric acid derived from the oxidation of mannose, with hydroxyl groups at C2 and C5 positions and carboxyl groups at C1 and C5. Its meso form (achiral despite multiple stereocenters) arises from internal symmetry, rendering it optically inactive . This symmetry impacts its reactivity, particularly in forming C2-symmetric derivatives. For example, O-benzylation at C2/C5 enables coupling with amino acids to create bisamide scaffolds, a strategy critical for designing HIV-1 protease inhibitors .

Q. What synthetic routes are commonly employed to derivatize this compound for pharmaceutical applications?

A three-step synthesis from commercial precursors involves:

- Step 1: Benzylation of C2/C5 hydroxyls for protection .

- Step 2: Coupling with amino acids/amines via nucleophilic ring-opening of L-mannaro-1,4:3,6-dilactone .

- Step 3: Hydrogenolysis or acidolysis for deprotection, yielding bisamide derivatives. Yields vary significantly (22–96%) depending on reaction conditions (e.g., tetrabutylammonium fluoride vs. pyridine catalysts) .

Q. How is this compound characterized in experimental settings?

Key techniques include:

- X-ray crystallography to resolve binding modes in inhibitor-enzyme complexes (e.g., HIV protease) .

- NMR spectroscopy to confirm stereochemistry and intermediate lactone formation during aminolysis .

- Chromatographic methods (HPLC, TLC) to monitor reaction progress and purity .

Advanced Research Questions

Q. How can conflicting data on synthetic yields of this compound derivatives be reconciled?

Discrepancies in yields (e.g., 67–96% vs. 22–76% for bisamide products) often stem from:

- Catalyst choice : Tetrabutylammonium fluoride improves coupling efficiency compared to pyridine .

- Substrate reactivity : D-mannaro-dilactone reacts slower than D-glucaro-dilactone, requiring longer reaction times .

- Side reactions : Esterification competing with amidation in alcohol-containing media . Recommendation: Optimize solvent polarity and catalyst activity using design-of-experiments (DoE) frameworks .

Q. What methodological strategies enhance the potency of this compound-derived HIV-1 protease inhibitors?

Structural modifications impacting potency include:

- Hydrogen bond donors : Replacing -COOMe with -CONHMe in inhibitors increases binding affinity (IC50 from 5000 nM to 15 nM) via Gly48/148 backbone interactions .

- Central hydroxyl group removal : Reduces steric hindrance, improving Ki values (e.g., 0.2 nM for compound 43) .

- C-terminal duplication : Enhances C2 symmetry, mimicking natural peptide substrates .

Table 1 : Structure-Activity Relationships in this compound Inhibitors

Q. How do competing methodologies for analyzing this compound stability under acidic conditions compare?

Stability studies often face contradictions due to:

- Reaction medium : Dehydration to 2,5-furandicarboxylic acid (FDCA) occurs in non-alcoholic media with H2SO4 catalysis, while alcoholic media yield esters .

- Temperature control : Elevated temperatures accelerate lactonization, complicating kinetic analyses . Resolution: Use in situ NMR or IR spectroscopy to track intermediate formation and validate reaction pathways .

Methodological Recommendations

- Experimental Design : Prioritize symmetry-driven modifications for peptidomimetic applications .

- Data Interpretation : Cross-validate synthetic yields with multiple analytical techniques (e.g., NMR, mass spectrometry) to account for side products .

- Contradiction Analysis : Apply systematic frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.